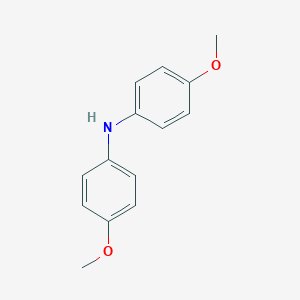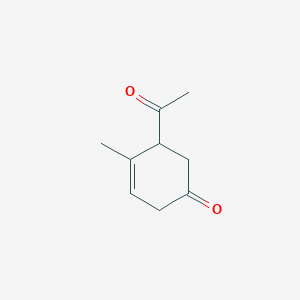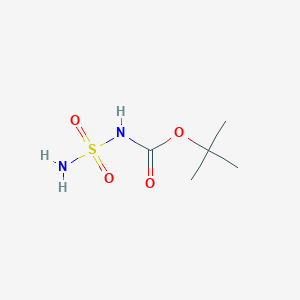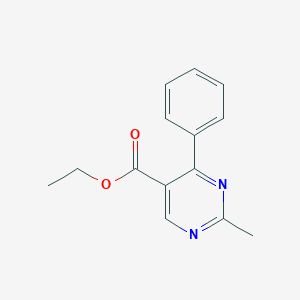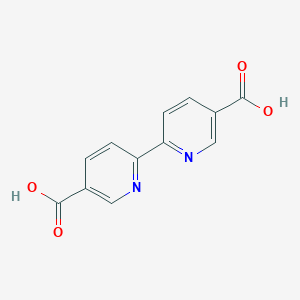
2,2'-Bipyridine-5,5'-dicarboxylic acid
Overview
Description
2,2’-Bipyridine-5,5’-dicarboxylic acid is a heterocyclic building block . It has been used in the synthesis of metal-organic frameworks for water oxidation, organic photocatalysis, and carbon dioxide reduction .
Synthesis Analysis
The reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with the appropriate metal salt in water provided the mononuclear complexes . The isomorphous materials exhibit neutral six-coordinate metal–ligand complexes with MN2O4 geometry .
Molecular Structure Analysis
The title molecule, C12H8N2O4, lies on an inversion center . In the crystal structure, intermolecular O—H⋯O hydrogen bonds connect molecules into one-dimensional chains along [1 1] .
Chemical Reactions Analysis
It has been observed that a molecule of bipyridine dicarboxylic acid replaced a chloride ion and a PPh3/AsPh3 from the precursor complexes . The solid state structure of the complex 1 was determined by single crystal X-ray crystallographic studies .
Physical And Chemical Properties Analysis
The spectrum of the free 2,2′-bipyridine-5,5′-dicarboxylic acid (H2L) shows peaks of concern around 2554–3500, 1680, 1591, 1307 cm−1 for ν(COOH), ν(COOH), ν(CC+CN), and ν(C–O) respectively .
Scientific Research Applications
2,2’-Bipyridine-5,5’-dicarboxylic acid: Scientific Research Applications
Organometallic Compound Synthesis: This compound serves as a crucial heterocyclic building block in creating organometallic compounds due to its dicarboxylic acid anchoring groups .
Metal-Organic Frameworks (MOFs): It is instrumental in forming 3D MOFs, which are utilized in various applications such as carbon dioxide reduction, organic photocatalysis, and water oxidation .
Carbon Dioxide Reduction: The compound’s functionality in MOFs contributes to research focused on reducing carbon dioxide levels, addressing climate change concerns .
Organic Photocatalysis: Its application in organic photocatalysis is significant for research in creating chemical reactions activated by light .
Water Oxidation: In water oxidation processes, this compound plays a role in the synthesis of frameworks that facilitate the reaction essential for energy storage and fuel production .
Antioxidants: Research into antioxidants also benefits from this compound, although specific details on this application are not provided in the search results.
Energy Storage: The compound is mentioned in the context of lithium- and sodium-ion batteries, indicating its relevance in energy storage solutions .
Coordination Chemistry: It is used to form mononuclear complexes with metals such as cobalt and nickel, which are important for studies in coordination chemistry .
Mechanism of Action
Target of Action
2,2’-Bipyridine-5,5’-dicarboxylic acid, also known as 6,6’-Binicotinic acid, is a potential multi-dentate ligand . It has a versatile coordination mode and has been used in self-assembled porous coordination synthesis . The compound’s primary targets are metal ions, such as cobalt (Co) and nickel (Ni), in aqueous solutions .
Mode of Action
The compound interacts with its targets by forming mononuclear complexes . Specifically, the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with the appropriate metal salt in water provides the mononuclear complexes [M(II)(bpydicarb)(H2O)4]·2H2O where M(II) = Co and Ni . These complexes exhibit neutral six-coordinate metal–ligand complexes with MN2O4 geometry . Charge balance is achieved through deprotonation of the carboxylate groups .
Result of Action
The formation of mononuclear complexes with metal ions results in materials that exhibit neutral six-coordinate metal–ligand complexes . These complexes have potential applications in various fields, including photosensitization, photocatalysis, catalysis, drug delivery, energy transfer, and gas sorption .
Action Environment
The action of 2,2’-Bipyridine-5,5’-dicarboxylic acid is influenced by environmental factors such as the presence of appropriate metal ions and the pH of the solution, which affects the deprotonation of the carboxylate groups . The compound shows high specific capacity, good cycle stability, and remarkable rate performance in both lithium and sodium-ion batteries , suggesting that it may be stable and effective in various environments.
Safety and Hazards
Future Directions
The diversity of useful physical properties of bpy/metal complexes provides applications to photosensitization, photocatalysis, catalysis, drug delivery, energy transfer, and gas sorption . In the realm of materials design, complexes incorporating one or two bpy ligands with substitutionally labile coligands such as aqua groups, [M(bpy)(H2O)4]n+ and [M(bpy)2(H2O)2]n+, provide useful building blocks for the construction of secondary metal/bpy decorated polyoxometalate clusters and low dimensional structures .
properties
IUPAC Name |
6-(5-carboxypyridin-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQMUHHSWICEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170929 | |
| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-5,5'-dicarboxylic acid | |
CAS RN |
1802-30-8 | |
| Record name | [2,2′-Bipyridine]-5,5′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-5,5'-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2'-Bipyridine-5,5'-dicarboxylic acid?
A1: The molecular formula is C12H8N2O4, and its molecular weight is 244.20 g/mol [].
Q2: What spectroscopic techniques are commonly used to characterize 2,2'-Bipyridine-5,5'-dicarboxylic acid?
A2: Common techniques include FTIR, Raman, 1H and 13C NMR, and UV-Vis spectroscopy [, ].
Q3: How does the presence of carboxylic acid groups influence the properties of the bipyridine moiety?
A3: The carboxylic acid groups introduce hydrogen bonding capabilities and enhance the compound's solubility in polar solvents compared to unsubstituted bipyridine [, ].
Q4: What is the thermal stability of 2,2'-Bipyridine-5,5'-dicarboxylic acid?
A4: It exhibits moderate thermal stability up to approximately 400°C [].
Q5: How does the incorporation of 2,2'-Bipyridine-5,5'-dicarboxylic acid affect the hydrolytic stability of zirconium-based metal-organic frameworks (MOFs)?
A5: While UiO-67(bipy), a Zr-MOF incorporating 2,2'-Bipyridine-5,5'-dicarboxylic acid, possesses desirable Lewis basic sites, its hydrolytic stability is lower than frameworks like UiO-66 and UiO-67. Introducing methyl groups to the bipyridine backbone, forming 6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid, led to the creation of MOF-553, which demonstrates improved water stability and higher CO2 adsorption capacity compared to UiO-67(bipy) [].
Q6: Can 2,2'-Bipyridine-5,5'-dicarboxylic acid be incorporated into metal-organic frameworks (MOFs)?
A6: Yes, it serves as an excellent organic linker in MOFs due to its ability to chelate metal ions through its nitrogen and oxygen atoms, leading to the formation of porous structures [, , , , ].
Q7: Can MOFs incorporating 2,2'-Bipyridine-5,5'-dicarboxylic acid be used for catalytic applications?
A7: Yes, these MOFs have shown promise in various catalytic applications. For instance, incorporating copper ions into UiO-67-BPY (BPY = 2,2′-bipyridine-5,5′-dicarboxylic acid) creates Cu@UiO-67-BPY, exhibiting peroxidase-like activities. These activities include catalyzing the oxidation of Amplex-Red to Resorufin by H2O2 and dopamine to aminochrome by H2O2 [].
Q8: How does the position of carboxylic acid groups on the bipyridine ring affect the catalytic activity of their metal complexes?
A8: Studies have shown that complexes with carboxylic acid groups at the 5,5′- positions exhibit different catalytic activities compared to those with substitutions at other positions. For example, [RuCl2(H2L2)(S-DMSO)2] (H2L2 = 2,2′-bipyridine-5,5′-dicarboxylic acid) shows better radical scavenging properties than its counterpart [RuCl2(bpy)(S-DMSO)2] (bpy = 2,2′-bipyridine) [].
Q9: Can 2,2'-Bipyridine-5,5'-dicarboxylic acid be used to create single-site heterogeneous catalysts?
A9: Yes, by immobilizing the organic palladium complex Pd(H2bpydc)Cl2 (H2bpydc = 2,2′-bipyridine-5,5′-dicarboxylic acid) onto the porous MOF UiO-67, researchers achieved isolated Pd single active sites within the MOF network. This Pd(II) doped UiO-67 demonstrated high efficiency in catalyzing the conversion of aryl chlorides, outperforming homogeneous Pd counterparts in reactions like Heck and Suzuki–Miyaura couplings [].
Q10: Have computational methods been applied to study 2,2'-Bipyridine-5,5'-dicarboxylic acid and its derivatives?
A10: Yes, DFT calculations have been employed to investigate the potential of single-atom modified Ti-BPDC (BPDC = 2,2'-bipyridine-5,5'-dicarboxylic acid) catalysts for photocatalytic CO2 reduction. These studies provide insights into reaction mechanisms, selectivity, and the impact of different metal modifications on catalytic performance [].
Q11: Can computational chemistry predict the properties of 2,2'-Bipyridine-5,5'-dicarboxylic acid derivatives?
A11: Yes, computational tools like DFT and IVP can predict various properties, including barrier potentials, molecular structure, vibrational frequencies, NMR chemical shifts, hyperpolarizability, HOMO/LUMO energies, and molecular electrostatic potential [].
Q12: How does the substitution at the 4,4′ or 5,5′ positions of 2,2'-Bipyridine with carboxylic acid groups affect the properties of the resulting copper(I) complexes?
A12: These substitutions significantly impact the complexes' photophysical and electrochemical properties, making them suitable for applications like dye-sensitized solar cells. For instance, the complex [Cu(tmdcbpy)2]+ (tmdcbpy = 4,4′,6,6′-tetramethyl-2,2′-bipyridine-5,5′-dicarboxylic acid) has shown promising results in solar cell applications [].
Q13: How does modifying the 2,2′-bipyridine moiety with carboxylic acid groups influence the biological activity of its ruthenium(II) complexes?
A13: Introducing carboxylic acid groups alters DNA/protein binding affinity, antioxidant activity, and cytotoxicity. Notably, complexes with carboxylic acid substitutions, such as [RuCl2(H2L2)(S-DMSO)2] (H2L2 = 2,2′-bipyridine-5,5′-dicarboxylic acid), demonstrate enhanced radical scavenging properties and cytotoxic specificity towards cancer cells compared to their counterparts without these substitutions [].
Q14: How does the introduction of methyl groups on the bipyridine ring impact the performance of Zr-MOFs?
A14: Adding methyl groups enhances the hydrophobicity of the linker, as seen in the synthesis of MOF-553 using 6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid. This modification results in improved water stability and increased CO2 adsorption capacity, making it advantageous for applications like CO2 capture [].
Q15: Can 2,2'-Bipyridine-5,5'-dicarboxylic acid be utilized in sensors?
A16: Yes, it has been used to develop sensors for various analytes. For instance, integrating 2,2'-Bipyridine-5,5'-dicarboxylic acid into a zirconium-based MOF and subsequently functionalizing it with Eu3+ resulted in a material exhibiting pH-sensitive luminescence over a broad pH range [].
Q16: What is the significance of 2,2'-Bipyridine-5,5'-dicarboxylic acid in supramolecular chemistry?
A17: The compound plays a crucial role in constructing discrete metallosupramolecular architectures like cages and helicates due to its ability to chelate metal ions and direct their self-assembly [].
Q17: What are some challenges associated with using 2,2'-Bipyridine-5,5'-dicarboxylic acid in materials synthesis?
A18: Challenges include controlling the dimensionality and topology of the resulting frameworks, optimizing reaction conditions for desired product formation, and ensuring the stability of the materials under various conditions [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
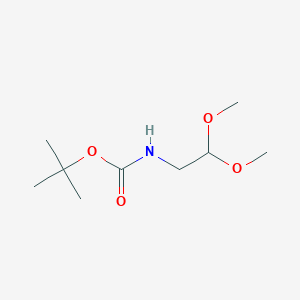

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)


